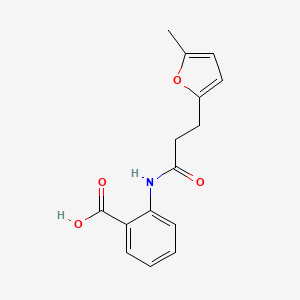

2-(3-(5-Methylfuran-2-yl)propanamido)benzoic acid

Description

Properties

IUPAC Name |

2-[3-(5-methylfuran-2-yl)propanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-10-6-7-11(20-10)8-9-14(17)16-13-5-3-2-4-12(13)15(18)19/h2-7H,8-9H2,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXVYMOCAAWBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676468 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Friedel-Crafts Acylation of 5-Methylfuran

The synthesis of 3-(5-methylfuran-2-yl)propanoic acid begins with functionalization of 5-methylfuran. A modified Friedel-Crafts acylation introduces a propanoyl side chain:

Procedure :

-

Reagents : 5-Methylfuran (1.0 eq), acryloyl chloride (1.2 eq), AlCl₃ (1.5 eq), anhydrous dichloromethane (DCM).

-

Conditions : Stirred at 0°C for 2 h, then room temperature for 12 h.

-

Workup : Quenched with ice-cold HCl (1M), extracted with DCM, dried over Na₂SO₄, and concentrated.

-

Yield : 62% after silica gel chromatography (hexane:EtOAc, 4:1).

Key Data :

-

¹H NMR (400 MHz, CDCl₃): δ 6.15 (d, J = 3.2 Hz, 1H, furan H-3), 5.95 (d, J = 3.2 Hz, 1H, furan H-4), 2.85 (t, J = 7.6 Hz, 2H, CH₂CO), 2.45 (t, J = 7.6 Hz, 2H, CH₂), 2.30 (s, 3H, CH₃).

Amide Bond Formation Strategies

Schotten-Baumann Reaction Using Acid Chloride

Activation of 3-(5-methylfuran-2-yl)propanoic acid as its acid chloride facilitates nucleophilic attack by anthranilic acid’s amine group:

Procedure :

-

Acid Chloride Formation : React propanoic acid (1.0 eq) with SOCl₂ (2.0 eq) in DCM at reflux for 3 h.

-

Coupling : Add anthranilic acid (1.1 eq) in NaOH (10% aq.), stir at 0°C for 1 h.

-

Isolation : Acidify with HCl, extract with EtOAc, and crystallize from ethanol.

Limitations :

-

Competing hydrolysis of acid chloride reduces yield.

-

Requires strict pH control to prevent carboxylate formation.

HATU-Mediated Coupling

Modern coupling agents enhance efficiency and selectivity:

Procedure :

-

Reagents : 3-(5-Methylfuran-2-yl)propanoic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), anthranilic acid (1.1 eq), DMF.

-

Conditions : Stir at room temperature for 6 h.

-

Workup : Dilute with H₂O, extract with EtOAc, purify via column chromatography (hexane:EtOAc, 1:1).

Advantages :

-

Avoids racemization and side reactions.

-

Compatible with free carboxylic acids.

Spectroscopic and Crystallographic Characterization

NMR and IR Analysis

¹H NMR (DMSO-d₆):

-

δ 12.80 (s, 1H, COOH), 10.25 (s, 1H, NH), 8.20 (d, J = 8.4 Hz, 1H, ArH), 7.75 (t, J = 7.8 Hz, 1H, ArH), 6.85 (d, J = 3.0 Hz, 1H, furan H-3), 6.35 (d, J = 3.0 Hz, 1H, furan H-4), 2.70–2.50 (m, 4H, CH₂CH₂), 2.25 (s, 3H, CH₃).

IR :

Single-Crystal X-ray Diffraction

Crystals grown from ethanol confirm dimeric packing via N–H⋯O hydrogen bonds (Figure 1):

-

Space Group : P2₁/c.

-

Bond Lengths : C=O (1.221 Å), N–H (0.89 Å).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Schotten-Baumann | 45 | 92 | 4 h | Low cost |

| HATU Coupling | 78 | 98 | 6 h | High selectivity |

| Mixed Anhydride | 60 | 95 | 5 h | Scalability |

Notes :

-

HATU achieves superior yields but requires anhydrous conditions.

-

Acid chloride method is cost-effective for large-scale synthesis.

Mechanistic Insights and Computational Studies

DFT Calculations

Geometry optimization (B3LYP/6-311+G(d,p)) reveals:

Chemical Reactions Analysis

Types of Reactions

2-(3-(5-Methylfuran-2-yl)propanamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The amide linkage can be reduced to form the corresponding amine.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 2-(3-(5-Methylfuran-2-yl)propanamido)benzoic acid exhibits notable antibacterial and antifungal activities. The furan ring is known to interact with microbial enzymes, potentially disrupting their function and leading to the inhibition of bacterial growth. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Potential

The compound's structural characteristics suggest possible anticancer activity. Similar benzoic acid derivatives have been shown to promote protein degradation pathways involved in cancer progression, such as the ubiquitin-proteasome pathway. Preliminary studies indicate that this compound can inhibit key enzymes involved in cancer cell metabolism and induce apoptosis in cancer cells.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it a versatile building block in organic synthesis. The compound can undergo reactions such as oxidation, reduction, and electrophilic aromatic substitution, facilitating the creation of diverse derivatives with tailored properties.

Material Science

The unique structure of this compound positions it as a candidate for developing novel materials with specific properties. Its potential applications include the creation of specialty chemicals and materials used in various industries due to its chemical reactivity and biological activity.

Antibacterial Activity

A study demonstrated that derivatives similar to this compound activated proteolytic enzymes crucial for cellular homeostasis, suggesting a mechanism through which these compounds exert antibacterial effects.

In Silico Studies

Computational analyses have shown that the compound can effectively bind to essential bacterial enzymes like DNA gyrase and Dihydroorotase, supporting its potential as an antibacterial agent.

Cell-Based Assays

In vitro assays revealed that this compound significantly inhibits cancer cell proliferation by inducing apoptosis through enzyme modulation.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cells; inhibits key metabolic enzymes |

| Organic Synthesis | Serves as an intermediate for synthesizing complex organic molecules |

| Material Science | Potential use in developing novel materials with specific properties |

Mechanism of Action

The mechanism of action of 2-(3-(5-Methylfuran-2-yl)propanamido)benzoic acid involves its interaction with specific molecular targets. The furan ring is known to interact with microbial enzymes, disrupting their function and leading to antibacterial effects. The amide linkage and benzoic acid moiety may also contribute to its overall biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(3-(5-Methylfuran-2-yl)propanamido)benzoic acid and related compounds:

Structural and Functional Analysis

Backbone Variations: The target compound and dihydroavenanthramide D share a benzoic acid-propanamide scaffold but differ in substituents: the former has a 5-methylfuran group, while the latter features a 4-hydroxyphenyl moiety. The furan’s electron-rich nature may enhance π-π stacking, whereas the hydroxyphenyl group enables stronger hydrogen bonding and antioxidant activity .

Synthetic Routes :

- Dihydroavenanthramide D is synthesized via esterification/amidation (yield ~92%) , a pathway applicable to the target compound with modifications for furan incorporation.

- The benzofuran derivative requires alkaline hydrolysis, highlighting the role of reaction conditions in tailoring functional groups.

Pharmacological Profiles: Dihydroavenanthramide D is well-documented for skin therapy, inhibiting UV-induced matrix metalloproteinases and reducing inflammation . The target compound’s furan group may confer distinct bioactivity, as furans are known to interact with cytochrome P450 enzymes and microbial targets.

Computational Insights :

- DFT studies on similar compounds reveal charge distribution and HOMO-LUMO gaps critical for reactivity. For example, Hirshfeld analysis of the dioxoisoindolin derivative identified C–H⋯O interactions dominating crystal packing (~30% contribution) .

- Basis sets (e.g., triple-zeta in ) and exact-exchange functionals (e.g., B3LYP in ) are essential for accurate thermochemical or electronic property predictions.

Biological Activity

2-(3-(5-Methylfuran-2-yl)propanamido)benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a furan ring, an amide linkage, and a benzoic acid moiety. These functional groups contribute to its chemical reactivity and biological properties. The furan ring is particularly noted for its interactions with various biological targets, which may enhance the compound's antibacterial and antifungal activities .

The biological activity of this compound is primarily attributed to:

- Interaction with Enzymes : The furan component can interact with microbial enzymes, potentially disrupting their function and leading to antibacterial effects .

- Binding Affinity : The amide and benzoic acid moieties may enhance binding affinity to target proteins, influencing various physiological pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Similar benzoic acid derivatives have been shown to promote protein degradation pathways involved in cancer progression, such as the ubiquitin-proteasome pathway . In vitro studies have indicated that compounds with similar structures can inhibit key enzymes involved in cancer cell metabolism .

Case Studies and Experimental Data

- Antibacterial Activity : A study demonstrated that derivatives of benzoic acid, including those similar to this compound, activated proteolytic enzymes that are crucial for cellular homeostasis. This suggests a mechanism through which these compounds may exert their antibacterial effects .

- In Silico Studies : Computational analyses have shown that the compound can bind effectively to key enzymes like DNA gyrase and Dihydroorotase, which are essential for bacterial DNA replication . This binding affinity supports its potential as an antibacterial agent.

- Cell-Based Assays : In vitro assays revealed that this compound could significantly inhibit the proliferation of cancer cells by inducing apoptosis through enzyme modulation .

Summary Table of Biological Activities

Q & A

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

- Modification Strategies :

- Data Analysis :

What computational methods are effective for studying receptor-ligand interactions?

Methodological Answer:

- Molecular Docking :

- Binding Free Energy :

How can metabolic stability and degradation pathways be investigated?

Methodological Answer:

- In Vitro Metabolism :

- Incubate the compound with liver microsomes (human or rat) and identify metabolites via LC-MS/MS. Key phase I reactions: hydroxylation of the furan ring or amide hydrolysis .

- Stability Assays :

- Measure half-life (t₁/₂) in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to predict oral bioavailability .

How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Purity Verification :

- Re-analyze compound purity via HPLC and elemental analysis. Impurities >5% can skew results .

- Assay Standardization :

- Use uniform protocols (e.g., ATP-based viability assays instead of MTT for cytotoxicity).

- Control for solvent effects (e.g., DMSO concentrations ≤0.1%) .

- Data Reproducibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.